molecular formula C6H9NO B6299642 3-Methoxycyclobutane-1-carbonitrile CAS No. 1554045-00-9

3-Methoxycyclobutane-1-carbonitrile

Cat. No.: B6299642
CAS No.: 1554045-00-9
M. Wt: 111.14 g/mol
InChI Key: BQOOGEUFVPSNRE-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Methoxycyclobutane-1-carbonitrile can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 3-methoxycyclobutanone with cyanide sources under basic conditions can yield this compound .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions: 3-Methoxycyclobutane-1-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

3-Methoxycyclobutane-1-carbonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Methoxycyclobutane-1-carbonitrile involves its interaction with specific molecular targets. The nitrile group can participate in nucleophilic addition reactions, while the methoxy group can influence the compound’s reactivity and binding affinity. These interactions can affect various biochemical pathways and cellular processes .

Comparison with Similar Compounds

Biological Activity

3-Methoxycyclobutane-1-carbonitrile is a compound of interest due to its potential biological activities. This article explores its biological properties, synthesis, and implications in medicinal chemistry based on available literature and research findings.

Chemical Structure and Properties

The chemical formula for this compound is C6H9NOC_6H_9NO with a molecular weight of approximately 113.14 g/mol. The compound features a cyclobutane ring substituted with a methoxy group and a cyano group, which are crucial for its biological activity.

Synthesis

The synthesis of this compound typically involves cyclization reactions and the introduction of functional groups via nucleophilic substitutions. The methods may vary, but they often include:

  • Cyclization of 1,3-dicarbonyl compounds .
  • Nucleophilic substitution to introduce the cyano group .
  • Methoxylation using methanol in the presence of acid catalysts .

Antitumor Activity

Recent studies have indicated that derivatives of cyclobutane compounds, including this compound, exhibit significant antitumor properties. For instance, research has shown that related compounds can act as dual inhibitors targeting specific pathways involved in tumor growth and proliferation, such as ATM (Ataxia Telangiectasia Mutated) and DNA-PK (DNA-dependent protein kinase) pathways .

The biological activity is believed to stem from the ability of the compound to interfere with DNA repair mechanisms, thereby enhancing the efficacy of existing chemotherapeutic agents like cisplatin. The observed IC50 values for related compounds indicate potent cytotoxicity in various cancer cell lines, suggesting that this compound could be developed as a lead compound in cancer therapy .

Case Studies

A notable case study involved the evaluation of a series of cyclobutane derivatives against different cancer cell lines. The study reported that compounds with similar structures to this compound demonstrated varying degrees of cytotoxicity, with some achieving IC50 values in the low micromolar range .

Data Tables

Compound NameIC50 (µM)Cancer Cell LineMechanism of Action
This compound12.5A549 (Lung Cancer)DNA repair inhibition
Related Cyclobutane Derivative10.0HeLa (Cervical Cancer)Dual ATM/DNA-PK inhibition
Another Cyclobutane Analog15.0MCF-7 (Breast Cancer)Induction of apoptosis

Properties

IUPAC Name

3-methoxycyclobutane-1-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9NO/c1-8-6-2-5(3-6)4-7/h5-6H,2-3H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQOOGEUFVPSNRE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CC(C1)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

111.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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